InChIKey-Based Regioisomer Verification
The target compound 4-chloro-N-(4-hydroxyphenyl)benzamide (CAS 19207-92-2) and its regioisomer N-(4-chlorophenyl)-4-hydroxybenzamide (CAS 3679-68-3) share identical molecular formula (C₁₃H₁₀ClNO₂) and molecular weight (247.68 g/mol) yet possess structurally distinct InChIKeys that encode the positional exchange of chlorine and hydroxyl substituents between the two aromatic rings [1]. The target compound InChIKey is NBFVHUUXPNDPDO-UHFFFAOYSA-N, with the SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl placing chlorine on the benzoyl ring; the regioisomer InChIKey is OROUDFPMGPAELU-UHFFFAOYSA-N with SMILES Clc1ccc(cc1)NC(=O)c2ccc(cc2)O . This structural distinction is non-trivial: in hydroxybenzanilide SAR, the position of the hydroxyl group determines whether the compound behaves as a hydrogen-bond donor from the anilide side (target) versus the benzoyl side (regioisomer), directly impacting molecular recognition at biological targets [2].
| Evidence Dimension | Regioisomeric identity (InChIKey and substituent topology) |
|---|---|
| Target Compound Data | InChIKey: NBFVHUUXPNDPDO-UHFFFAOYSA-N; Chlorine at benzoyl 4-position; Hydroxyl at aniline 4′-position; SMILES: C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl |
| Comparator Or Baseline | N-(4-chlorophenyl)-4-hydroxybenzamide (CAS 3679-68-3); InChIKey: OROUDFPMGPAELU-UHFFFAOYSA-N; Chlorine at aniline 4-position; Hydroxyl at benzoyl 4-position; SMILES: Clc1ccc(cc1)NC(=O)c2ccc(cc2)O |
| Quantified Difference | Different InChIKeys; topological inversion of H-bond donor and halogen positions between rings |
| Conditions | Structural identity verification by InChIKey/SMILES comparison (PubChem, Sigma-Aldrich catalogues) |
Why This Matters
Procurement of the incorrect regioisomer (CAS 3679-68-3 instead of CAS 19207-92-2) yields a compound with reversed hydrogen-bond topology, invalidating any SAR or screening campaign where the anilide 4′-OH donor geometry is pharmacophoric.
- [1] PubChem Compound Summary for CID 855081, 4-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information (2025). View Source
- [2] Schönenberger, H., Holzheu-Eckardt, J., Bamann, E., & Mehnert, B. (1962). Correlations between chemical structure and antimycotic activity in isomeric hydroxybenzamides. Arzneimittel-Forschung/Drug Research, 12, 1162–1166. View Source
